molecular formula C16H13ClN2OS B2641434 3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 940444-82-6

3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2641434
CAS No.: 940444-82-6
M. Wt: 316.8
InChI Key: SMIBHMOPQSIFTL-UHFFFAOYSA-N
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Description

3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group, two methyl groups, and a benzamide moiety attached to the benzothiazole ring

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins involved in the survival and replication of mycobacterium tuberculosis .

Mode of Action

tuberculosis . This suggests that 3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide may interact with its targets in a way that disrupts the normal functioning of the bacteria, leading to its death or inhibition of growth.

Biochemical Pathways

tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions with various electrophiles to form new C-C or C-N bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced benzothiazole compounds.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a lead compound for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It has been used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Materials Science: Benzothiazole derivatives, including this compound, have been explored for their potential use in the development of organic semiconductors, dyes, and sensors.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
  • 3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)aniline
  • 3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)phenylacetamide

Uniqueness

3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group and the dimethyl substitution on the benzothiazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-9-6-7-13-14(10(9)2)18-16(21-13)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIBHMOPQSIFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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